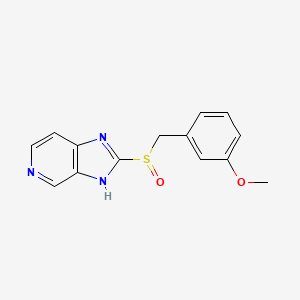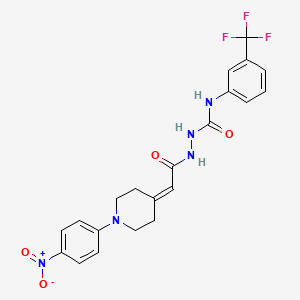
Thyroid Hormone Receptor Antagonist, 1-850
Overview
Description
Thyroid Hormone Receptor Antagonist, 1-850 is a cell-permeable hydrazinyl-carboxamide compound . It functions as a selective and high-affinity thyroid receptor antagonist with an IC50 value of 1.5 μM in Hela cells . It controls the biological activity of Thyroid Hormone Receptor .
Synthesis Analysis
The synthesis of 1-850 involves a computer model of the thyroid hormone receptor (TR) ligand-binding domain in its predicted antagonist-bound conformation . A virtual screening algorithm was used to select 100 TR antagonist candidates out of a library of >250,000 compounds . The highest affinity antagonist (1-850) was divided into one core unit that was synthesized separately and one variable extremity, where polysubstituted phenylisocyanates could be used as building blocks to easily derivatize the hydrophobic .Molecular Structure Analysis
The molecular structure of 1-850 is a hydrazinyl-carboxamide compound . It is cell-permeable and acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist .Chemical Reactions Analysis
1-850 competitively blocks T3 binding to both TRα and TRβ . It demonstrates 1,000-fold lower affinity for TRα in intact cells compared with T3 .Physical And Chemical Properties Analysis
1-850 is a crystalline solid . It has a molecular weight of 463.4 . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .Scientific Research Applications
Neuroscience Applications
The Thyroid Hormone Receptor Antagonist, 1-850, controls the biological activity of the Thyroid Hormone Receptor . This small molecule/inhibitor is primarily used for Neuroscience applications . It can help researchers study the role of thyroid hormones in brain development and function .
Hyperthyroidism Treatment
Antagonists of Thyroid Hormone Receptors, such as 1-850, offer an attractive strategy to treat hyperthyroidism . Hyperthyroidism is associated with tachycardia, heart failure, and skeletal muscle weakness and can have life-threatening outcomes . The antagonist can help regulate the overactive thyroid gland and bring the hormone levels back to normal .
Study of Thyroid Hormone Action
The antagonist can be used to study the action of thyroid hormones, which play a critical role in development, growth, cardiac function, and metabolism . By blocking the receptors, researchers can better understand how these hormones influence various physiological processes .
Investigation of Conformational Changes
The antagonist can be used to investigate the conformational changes of Thyroid Receptors in response to antagonists . This can provide valuable insights into the structural adaptations of the receptors and the molecular basis for their antagonism .
Development of Novel Therapeutics
Understanding the conformational adaptations triggered by TR antagonists is important for the development of novel therapeutics . The antagonist can be used in drug discovery and development processes to create more effective treatments for thyroid-related disorders .
Study of Gene Expression
The antagonist can suppress T3 (L-triiodothyronine) mediated interaction of TRα with nuclear receptor coactivator (NRC) and prevent the stimulation of gene expression . This can help researchers study the role of thyroid hormones in gene regulation .
Mechanism of Action
Target of Action
The primary target of the Thyroid Hormone Receptor Antagonist, 1-850, is the Thyroid Hormone Receptor (TR) . This receptor is a type of nuclear receptor that is activated by binding thyroid hormone, which plays a critical role in the regulation of metabolism and heart rate and the development of organisms .
Mode of Action
The Thyroid Hormone Receptor Antagonist, 1-850, acts as a competitive, selective, and high-affinity antagonist of the Thyroid Hormone Receptor . It blocks the interaction of T3 (L-triiodothyronine) with both TRα and TRβ . This results in the suppression of T3 mediated interaction of TRα with the nuclear receptor coactivator (NRC) .
Biochemical Pathways
The Thyroid Hormone Receptor Antagonist, 1-850, affects the biochemical pathways mediated by the Thyroid Hormone Receptor. By blocking the interaction of T3 with TRα and TRβ, it prevents the stimulation of gene expression that would normally occur as a result of this interaction .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in dmso .
Result of Action
The primary result of the action of the Thyroid Hormone Receptor Antagonist, 1-850, is the prevention of the stimulation of gene expression that would normally occur as a result of the interaction of T3 with TRα and TRβ . This can have significant effects at the molecular and cellular level, potentially influencing a wide range of biological processes regulated by thyroid hormone signaling.
Action Environment
Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
There is a need for new small molecules that act as TR antagonists to treat hyperthyroidism . While novel compounds have been identified, to date none have been developed sufficiently to enter clinical trials . Furthermore, some drugs in the clinic (most importantly, amiodarone) and environmental pollution exhibit TR antagonist properties and thus have the potential to induce hypothyroidism in some people .
properties
IUPAC Name |
1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMAYVNXNKBQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872471 | |
| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251310-57-3 | |
| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



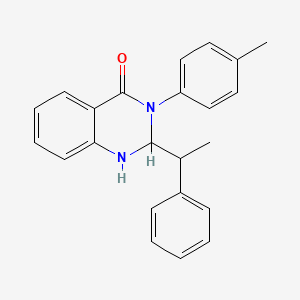
![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)
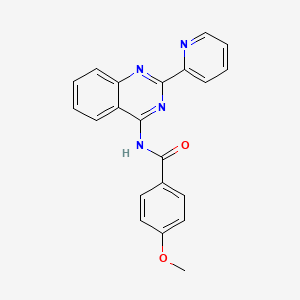

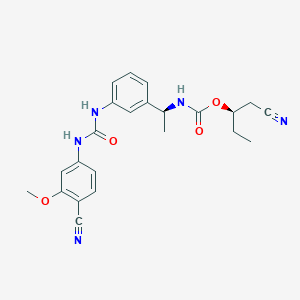


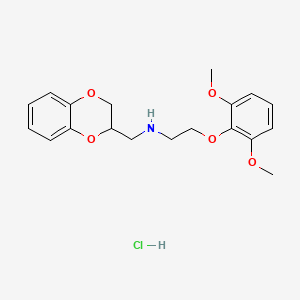
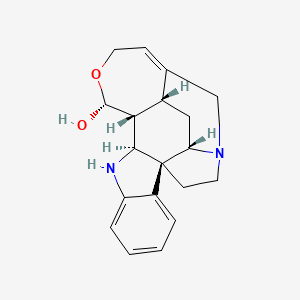
![(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0^{3,15}.0^{4,12}.0^{7,11}.0^{19,27}.0^{21,26}]octacosa-1(28),17,19,21,23,25-hexaen-8-ol](/img/structure/B1683591.png)
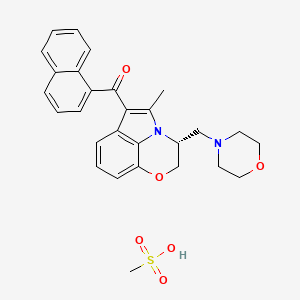
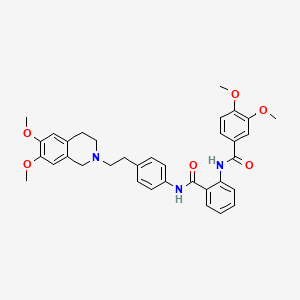
![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B1683595.png)
